molecular formula C19H15FN2O2 B11115391 4-fluoro-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide

Cat. No.: B11115391
M. Wt: 322.3 g/mol
InChI Key: HXZGUSNNZHHYAL-CIAFOILYSA-N
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Description

4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are widely recognized for their versatility and have been extensively studied for their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 6-methoxynaphthaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial and antitumor effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-(trifluoromethyl)phenyl]methylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide stands out due to its unique structural features, such as the presence of the methoxynaphthalene moiety. This structural element contributes to its distinct chemical and biological properties, including enhanced stability and specific interactions with molecular targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

4-fluoro-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15FN2O2/c1-24-18-9-6-15-10-13(2-3-16(15)11-18)12-21-22-19(23)14-4-7-17(20)8-5-14/h2-12H,1H3,(H,22,23)/b21-12+

InChI Key

HXZGUSNNZHHYAL-CIAFOILYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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